Barium trifluoromethanesulfonate
Overview
Description
Barium trifluoromethanesulfonate, also known as Barium triflate, is an inorganic compound with the formula (CF3SO3)2Ba . It has a molecular weight of 435.47 .
Synthesis Analysis
Barium trifluoromethanesulfonate can be utilized as a precursor to synthesize alkali metal and silver trifluoromethanesulfonates . For instance, Sodium trifluoromethanesulfonate (sodium triflate) can be synthesized by reacting Barium trifluoromethanesulfonate with sodium sulfate .Molecular Structure Analysis
The molecular structure of Barium trifluoromethanesulfonate is represented by the linear formula (CF3SO3)2Ba . The triflate group in the compound has the formula R−OSO2CF3 and structure R−O−S(=O)2−CF3 .Chemical Reactions Analysis
Barium trifluoromethanesulfonate can be used to synthesize Sodium trifluoromethanesulfonate (sodium triflate) by reacting with sodium sulfate . Sodium triflate finds application in organic synthesis as an efficient catalyst as well as a reactant in catalytic asymmetric Mannich-type reactions, and Diels-Alder reactions .Physical And Chemical Properties Analysis
Barium trifluoromethanesulfonate is a solid substance . It has a molecular weight of 435.47 .Scientific Research Applications
Preparation and Use in Organic Synthesis
Barium trifluoromethanesulfonate is instrumental in preparing alkali metal and silver trifluoromethanesulfonates. It can be easily prepared from aqueous trifluoromethanesulfonic acid and barium carbonate. This process is valuable for various organic syntheses, particularly in preparing sodium trifluoromethanesulfonate, a compound used in multiple chemical reactions due to its solubility in highly polar organic solvents (Prakash & Mathew, 2010).
Catalysis
Barium trifluoromethanesulfonate finds application as a catalyst in various chemical reactions. For instance, scandium trifluoromethanesulfonate, a derivative, acts as a highly effective Lewis acid catalyst in acylating alcohols with acid anhydrides and esterifying alcohols by carboxylic acids. This catalyst is especially effective for macrolactonization of omega-hydroxy carboxylic acids (Ishihara et al., 1996).
Solvation and Ion Association Studies
In physical chemistry, barium trifluoromethanesulfonate is used to study ion solvation and association. For example, its behavior in N,N-dimethylformamide (DMF) helps understand ion pairs and effective solvation numbers, contributing to the understanding of solvent-shared ion pairs (SIPs) and double solvent-separated ion pairs in such solutions (Placzek et al., 2011).
Spectroscopy
The compound also plays a role in spectroscopy. For instance, the Raman and infrared spectra of barium trifluoromethanesulfonate solutions provide insights into the vibrational assignments and normal coordinate calculations for this and related ions. This information is crucial for understanding mechanical coupling and electronic effects in these compounds (Miles et al., 1969).
Enantiomeric Separations
Barium-doped cyclofructan selectors show enantioselectivity towards chiral phosphoric and sulfonic acids, governed by ionic interaction with the complexed barium cation. This application is significant in analytical chemistry for chiral separations (Smuts et al., 2014).
Safety And Hazards
Barium trifluoromethanesulfonate is harmful if swallowed or inhaled . It causes skin irritation and serious eye irritation . Therefore, it is advised to avoid breathing dust, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
barium(2+);trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHF3O3S.Ba/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJURUJRANOYMX-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ba+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BaF6O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1493-13-6 (Parent) | |
Record name | Barium trifluoromethanesulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002794607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9062645 | |
Record name | Barium trifluoromethanesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Barium trifluoromethanesulfonate | |
CAS RN |
2794-60-7 | |
Record name | Barium trifluoromethanesulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002794607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonic acid, 1,1,1-trifluoro-, barium salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Barium trifluoromethanesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Barium trifluoromethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.660 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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